molecular formula C7H9NO4 B2517410 Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate CAS No. 133827-50-6

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate

Cat. No. B2517410
M. Wt: 171.152
InChI Key: PUYANFGWNLKKEH-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl ester group at the 4-position and the hydroxy and methyl groups at the 5- and 3-positions, respectively, distinguish this particular compound. These types of compounds are often of interest due to their potential biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate and related compounds typically involves the reaction of hydroxylamine with various precursors. For instance, ethyl acetoacetate can be reacted with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride to yield ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate . Other methods include the reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates . These synthetic routes highlight the versatility of isoxazole chemistry and the ability to introduce various functional groups into the isoxazole ring.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the unexpected structures of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were determined using these methods . Similarly, the structure of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, an isoxazol-3-(2H)-one rearrangement product, was confirmed by X-ray analysis .

Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions that can lead to a wide range of products. For instance, lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate occurs cleanly at the C-5 methyl group . Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . These reactions demonstrate the reactivity of the isoxazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by the substituents on the isoxazole ring. These properties are important for the compound's reactivity and its potential applications. For example, the stability of 5-aminoisoxazoles towards bases can vary significantly depending on the substitution pattern, as seen with 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles . The solubility, boiling and melting points, and other physical properties are also determined by the molecular structure of the isoxazole derivative.

Scientific Research Applications

Synthesis and Biomimetic Applications

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate has been effectively synthesized through a high-yielding procedure, demonstrating its utility in the biomimetic synthesis of α-cyclopiazonic acid. The method, starting from ethyl acetoacetate, involves chloroacetyl chloride and hydroxylamine hydrochloride, proceeding through a series of reactions to yield sulfonium salts. This synthesis pathway highlights the compound's role as a precursor in complex organic synthesis, offering a convergent approach for biomimetic applications (Moorthie et al., 2007).

Controlled-Release Formulations

In the realm of polymer science, ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate derivatives have been investigated for their potential in controlled-release formulations. Specifically, the reaction of 3-hydroxy-5-methylisoxazole with ethylene chlorohydrin, followed by further chemical modifications, has led to compounds that exhibit fungicidal effects. These compounds have been incorporated into copolymers that release the active agent in controlled amounts, showing promise for the development of chemically controlled-release formulations (Tai et al., 2002).

Immunomodulatory Agents

Research into the deamination of ethyl ester derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid has uncovered pathways leading to compounds with potential as immunomodulatory agents. These findings are crucial for the development of new therapeutic agents targeting the immune system, offering a novel approach to modulate immune responses for therapeutic benefits (Ryng & Szostak, 2009).

Isoxazole-4-carboxylic Esters in Organic Synthesis

The synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine demonstrates the versatility of isoxazole derivatives in organic chemistry. These reactions yield compounds with potential applications in the synthesis of more complex molecular structures, showcasing the importance of isoxazole-4-carboxylic esters in the field of organic synthesis (Obydennov et al., 2017).

Chiral 2-Aminoalkyloxazole-5-carboxylates Production

The production of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones involves N-acylation and subsequent irradiation processes. This synthesis route highlights the potential of ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate derivatives in producing chiral compounds, which are valuable in various areas of chemical research, including drug development and the study of molecular chirality (Cox et al., 2003).

properties

IUPAC Name

ethyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-12-7(5)10/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYORXNSOZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NOC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate

CAS RN

133827-50-6
Record name ethyl 5-hydroxy-3-methyl-1,2-oxazole-4-carboxylate
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